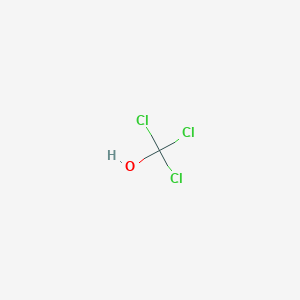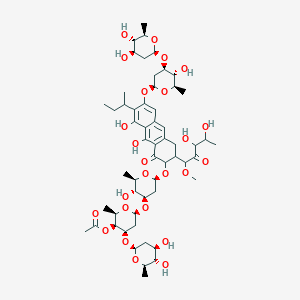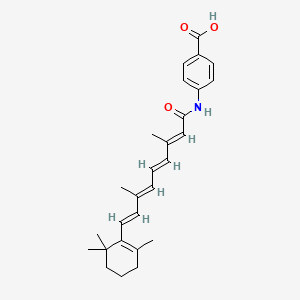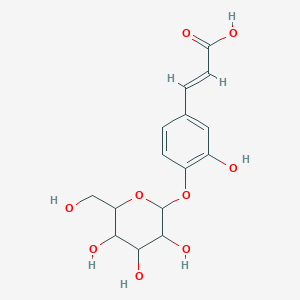
Glucocaffeic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucocaffeic acid, also known as glucocaffeate or linocaffein, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Glucocaffeic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, glucocaffeic acid is primarily located in the cytoplasm. Outside of the human body, glucocaffeic acid can be found in a number of food items such as highbush blueberry, jostaberry, gooseberry, and flaxseed. This makes glucocaffeic acid a potential biomarker for the consumption of these food products.
Glucocaffeic acid is a glycoside.
Applications De Recherche Scientifique
Cardiac Protection in Diabetic Mice
Glucocaffeic acid (GCA), along with other phenolic acids like caffeic acid (CA) and ellagic acid (EA), has been studied for its potential benefits in diabetic conditions. In a study on diabetic mice, CA and EA demonstrated protective effects against dyslipidemia, hypercoagulability, oxidative stress, and inflammation in cardiac tissue. These compounds alleviated weight loss, improved plasma insulin levels, and reduced plasma glucose levels. Furthermore, they enhanced antithrombin-III and protein C activities and reduced triglyceride content in cardiac tissues. The anti-inflammatory and antioxidative properties were evident through lower cardiac levels of malondialdehyde, reactive oxygen species, and various inflammatory markers. These findings suggest that GCA, similar to CA and EA, might offer triglyceride-lowering, anti-coagulatory, anti-oxidative, and anti-inflammatory protection in cardiac tissues of diabetic mice, possibly preventing or attenuating diabetic cardiomyopathy (Chao, Hsu, & Yin, 2009).
Potential in Cancer Therapy
Research into cancer metabolism has expanded to include the study of various nutrients, including GCA. It's understood that oncogenic alterations in metabolism can make cancer cells dependent on certain nutrients. This dependency has led to exploring pathways involved in metabolism, like glycolysis and glutaminolysis, for therapeutic purposes. While GCA itself wasn't directly studied in this context, the broader research into metabolic pathways in cancer treatment is relevant as it opens possibilities for utilizing compounds like GCA in cancer therapeutics (Altman, Stine, & Dang, 2016).
Enzymatic Production for Industrial Applications
GCA has potential industrial applications, especially in the production of glucaric acid (GlucA). GlucA, derived from glucose, is significant in manufacturing plastics, detergents, and drugs. A novel framework for cell-free enzymatic production of GlucA, overcoming limitations like toxicity and suboptimal enzyme ratios in microbial production, has been developed. This method demonstrates high productivity for GlucA, hinting at the possible industrial use of GCA in similar synthetic pathways (Petroll, Care, Bergquist, & Sunna, 2019).
Propriétés
Numéro CAS |
17093-82-2 |
|---|---|
Nom du produit |
Glucocaffeic acid |
Formule moléculaire |
C15H18O9 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(E)-3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+ |
Clé InChI |
OHEYCHKLBCPRLZ-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
133-135°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




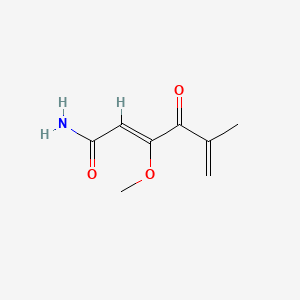
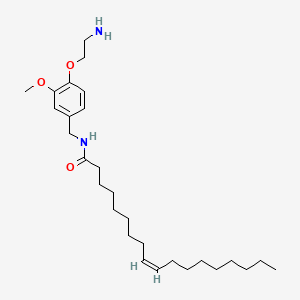
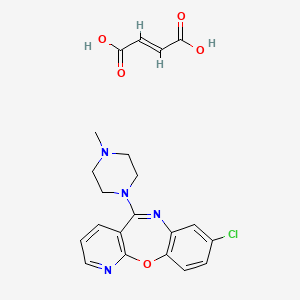


![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)

